![molecular formula C14H18ClNO2 B2492379 N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide CAS No. 1795419-92-9](/img/structure/B2492379.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide
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Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide, also known as CMPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and drug development. This compound belongs to the class of enamide derivatives and has a molecular formula of C16H20ClNO2.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial potential. Specifically, compounds labeled as d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. These findings are crucial in the ongoing battle against drug-resistant pathogens .
- The same derivatives were also assessed for their anticancer effects. Among them, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight the compound’s potential as a candidate for breast cancer treatment .
- Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
- The compound’s thiazole nucleus contributes to its antimicrobial activity. Thiazoles have been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor properties. Their mode of action involves blocking bacterial lipid biosynthesis and other mechanisms .
- While not directly related to the compound, indole derivatives are of wide interest due to their diverse biological applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays essential roles in plant growth and development .
- Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, researchers selectively introduced a N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4. This synthetic approach led to the formation of N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4… (more details available in the referenced study) .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Heterocyclic Thiazole Nucleus
Indole Derivatives
Selective Synthesis
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-3-4-9-14(17)16-10-13(18-2)11-7-5-6-8-12(11)15/h3,5-8,13H,1,4,9-10H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAPAFHGOROYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide |
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